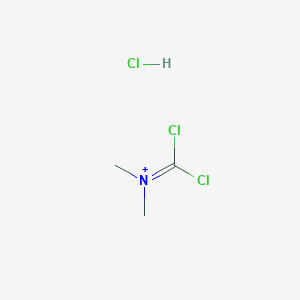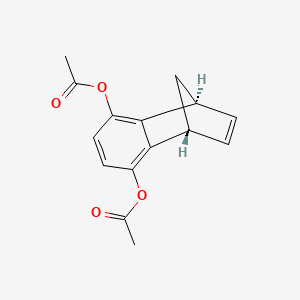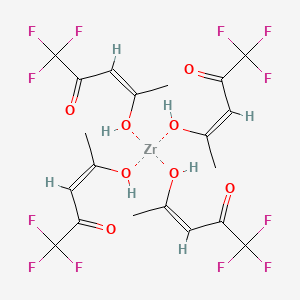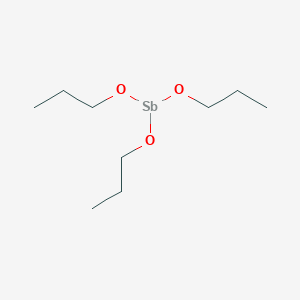![molecular formula C28H36FeO2P2 B12061423 (R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)
(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a chiral phosphine ligand. It is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The compound’s unique structure, featuring a ferrocene backbone and two distinct phosphine groups, allows it to induce high levels of enantioselectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of a ferrocene derivative. This can be achieved through the reaction of ferrocene with appropriate reagents to introduce substituents at the desired positions.
Introduction of Phosphine Groups: The next step involves the introduction of the phosphine groups. This is usually done by reacting the ferrocene derivative with di(2-furyl)phosphine and di-tert-butylphosphine under controlled conditions.
Chiral Resolution: The final step involves the resolution of the chiral compound to obtain the desired enantiomer. This can be achieved through various methods, including chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated chromatography are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of transition metal complexes as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
®-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine exerts its effects involves coordination to transition metals. The phosphine groups bind to the metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The ferrocene backbone provides additional stability and electronic properties, enhancing the overall catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand with two diphenylphosphine groups.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral ligand with a binaphthyl backbone.
1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with two diphenylphosphine groups.
Uniqueness
®-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is unique due to its combination of a ferrocene backbone and two distinct phosphine groups. This structure allows for high levels of enantioselectivity and stability in catalytic reactions, making it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C28H36FeO2P2 |
|---|---|
Molecular Weight |
522.4 g/mol |
InChI |
InChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H;/t17-;;/m0../s1 |
InChI Key |
CVBADLBJGBTJDF-RMRYJAPISA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
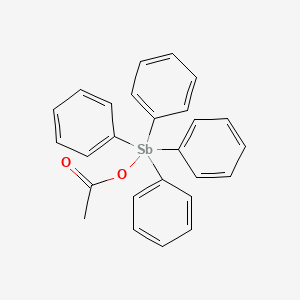
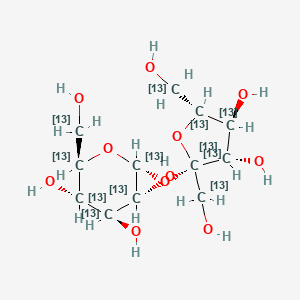

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)

